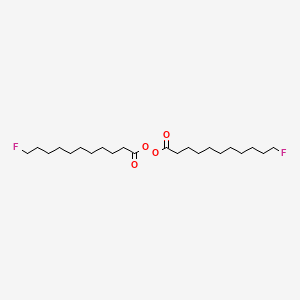
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound characterized by the presence of a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3,4-thiadiazolidine with 2,2-dimethylpropylidene under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to its corresponding thiadiazoline or thiadiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and substituted derivatives of the parent compound.
Scientific Research Applications
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1,3,4-thiadiazolidine: A structurally related compound with similar chemical properties.
5-(2,2-Dimethylpropylidene)-imidazolidine-2,4-dione: Another heterocyclic compound with comparable reactivity.
Uniqueness
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is unique due to its specific substitution pattern and the presence of the thiadiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
138061-89-9 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
5-(2,2-dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C19H22N2S/c1-18(2,3)14-17-20-21-19(22-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20-21H,1-3H3 |
InChI Key |
IDUMIGCUDNOUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1NNC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


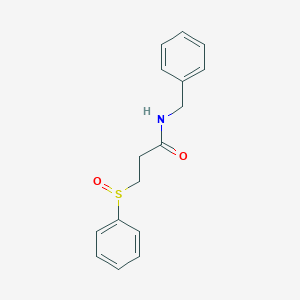

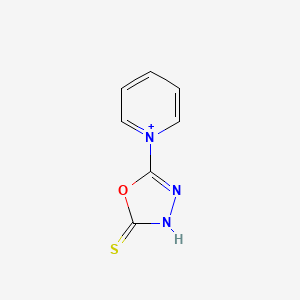
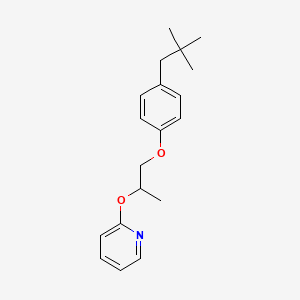
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
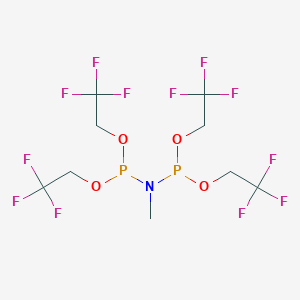
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
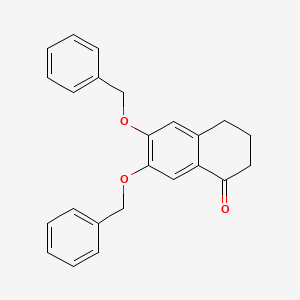
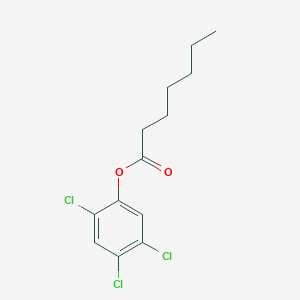
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
